3-Tert-butylphenanthrene

Description

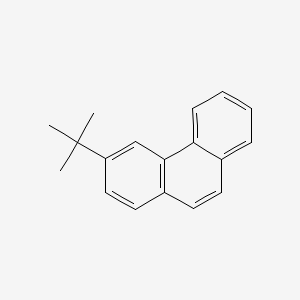

Structure

2D Structure

3D Structure

Properties

CAS No. |

33240-33-4 |

|---|---|

Molecular Formula |

C18H18 |

Molecular Weight |

234.3 g/mol |

IUPAC Name |

3-tert-butylphenanthrene |

InChI |

InChI=1S/C18H18/c1-18(2,3)15-11-10-14-9-8-13-6-4-5-7-16(13)17(14)12-15/h4-12H,1-3H3 |

InChI Key |

CDHUZDOFTZCURN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=CC3=CC=CC=C32)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Tert Butylphenanthrene and Its Derivatives

Direct Alkylation Approaches

Direct alkylation of phenanthrene (B1679779) presents a straightforward method for introducing tert-butyl groups onto the aromatic core. The Friedel-Crafts alkylation is a primary example of this approach. mt.com

Friedel-Crafts Alkylation of Phenanthrene: Regioselectivity and Isomer Distribution

The Friedel-Crafts alkylation of phenanthrene with a tert-butylating agent typically yields a mixture of isomers. The substitution pattern is highly dependent on the reaction conditions. The primary monosubstituted products are 2- and 3-tert-butylphenanthrene. Further alkylation can lead to the formation of di-tert-butylphenanthrenes, including the 2,6-, 2,7-, and 3,6-isomers.

The regioselectivity of the reaction is influenced by both kinetic and thermodynamic factors. The initial attack of the electrophile can occur at various positions on the phenanthrene nucleus, leading to a mixture of products. Under thermodynamic control, isomerization can occur, favoring the formation of the most stable isomers.

Influence of Catalysts and Reaction Conditions on Alkylation Outcomes

The choice of catalyst and reaction conditions plays a pivotal role in directing the outcome of the Friedel-Crafts alkylation. Lewis acid catalysts are essential for this transformation. mt.com

TiCl₄: Titanium tetrachloride is a Lewis acid catalyst that can be employed in Friedel-Crafts reactions. researchgate.netnih.gov Its catalytic activity influences the rate and selectivity of the alkylation.

FeCl₃-CH₃NO₂: A combination of ferric chloride and nitromethane (B149229) serves as an effective catalytic system. researchgate.netorganic-chemistry.orgnih.gov Nitromethane can act as a solvent and also modulates the activity of the FeCl₃ catalyst, which can lead to different isomer distributions compared to other catalytic systems. organic-chemistry.org

AlCl₃-CH₃NO₂: Aluminum chloride, a strong Lewis acid, often used with nitromethane, is another common catalyst for Friedel-Crafts alkylation. researchgate.net The AlCl₃-CH₃NO₂ system can promote the reaction under relatively mild conditions.

The interplay between the catalyst, solvent, temperature, and reaction time determines the final product distribution, including the ratio of mono- to di-alkylated products and the specific isomers formed.

Indirect Synthetic Routes

Indirect methods provide alternative pathways to this compound and its derivatives, often allowing for greater control over the final structure and the introduction of other functional groups.

Precursor-Based Transformations

One indirect approach involves the synthesis of a precursor molecule that can be subsequently transformed into the desired phenanthrene derivative. An example is the use of (E)-1-(tert-butyl)-4-styrylbenzene. This stilbene (B7821643) derivative can undergo photochemical or other cyclization reactions to form the phenanthrene skeleton with the tert-butyl group already in place at the desired position.

Oxidative Pathways to Functionalized Derivatives

Oxidation of this compound opens up pathways to a variety of functionalized derivatives. A key transformation is the oxidation to 3-t-Butyl-9,10-phenanthrenequinone. This reaction can be achieved using various oxidizing agents, such as chromium(VI) oxide in acetic acid. numberanalytics.com The resulting quinone is a valuable intermediate for further synthetic modifications.

Preparation of Di-tert-butylated Phenanthrenediols and Quinones

Building on the phenanthrene framework, di-tert-butylated derivatives with additional oxygen-containing functional groups can be prepared. For instance, 3,6-di-tert-butylphenanthrene can be further functionalized. While direct synthesis of 3,6-di-tert-butylphenanthrene-2,7-diol and 3,6-di-tert-butyl-9,10-dihydrophenanthrene-2,7-quinone is not explicitly detailed in the provided context, the synthesis of related di-tert-butylated carbazole (B46965) derivatives has been reported, suggesting that multi-step synthetic sequences starting from appropriately substituted precursors could yield these compounds. researchgate.net The synthesis of related dihydroxyphenanthrenes has been documented, such as 4,5-dihydroxy-2,3,6-trimethoxy-9,10-dihydrophenanthrene. nih.gov

Synthesis of Sterically Hindered Phenanthrene Derivatives

The presence of bulky substituents on the phenanthrene core can induce significant steric strain, leading to distorted, helical structures with unique photophysical and electronic properties. However, the direct introduction of these groups onto a pre-existing phenanthrene skeleton is often inefficient. Therefore, methods that construct the aromatic core with the bulky groups already in place are highly valuable.

Acid-Catalyzed Bisannulation Reactions for Diaryl- and Tetrasubstituted Phenanthrenes

A powerful strategy for the regioselective synthesis of sterically hindered phenanthrenes is the acid-catalyzed bisannulation of benzenediacetaldehydes with alkynes. nih.govrsc.org This method provides a direct route to 4,5-diarylphenanthrenes and 3,4,5,6-tetrasubstituted phenanthrenes, which are otherwise challenging to prepare. nih.govrsc.org

In a typical reaction, a 1,4-benzenediacetaldehyde is treated with a terminal aryl alkyne in the presence of a Lewis acid catalyst, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), to yield 4,5-diarylphenanthrenes with high regioselectivity. nih.govrsc.org The use of internal alkynes in this reaction allows for the synthesis of highly crowded 3,4,5,6-tetrasubstituted phenanthrenes, which exhibit significant backbone helicity due to steric repulsion between the substituents. nih.gov

For instance, the reaction of 1,4-benzenediacetaldehyde with diphenylacetylene, promoted by triflic acid (TfOH), affords the corresponding 3,4,5,6-tetraphenylphenanthrene. nih.gov This transformation highlights the utility of acid-catalyzed bisannulation in accessing phenanthrene derivatives with a high degree of substitution and steric congestion. nih.govrsc.org Furthermore, by employing isomeric benzenediacetaldehydes, such as 1,3-benzenediacetaldehyde or 1,2-benzenediacetaldehyde disilyl acetal, a variety of other substitution patterns can be achieved, including 1,5-disubstituted, 1,8-disubstituted, 1,2,5,6-tetrasubstituted, and 1,2,7,8-tetrasubstituted phenanthrenes. nih.govrsc.org

Table 1: Examples of Acid-Catalyzed Bisannulation Reactions

| Starting Materials | Catalyst/Conditions | Product |

| 1,4-Benzenediacetaldehyde, Terminal Aryl Alkyne | B(C₆F₅)₃, DCM, rt | 4,5-Diarylphenanthrene |

| 1,4-Benzenediacetaldehyde, Diphenylacetylene | TfOH, CF₃Ph/HFIP, -30 °C | 3,4,5,6-Tetraphenylphenanthrene |

| 1,3-Benzenediacetaldehyde, Diphenylacetylene | Optimized conditions | 1,2,5,6-Tetraphenylphenanthrene |

| 2,6-Dibromo-1,3-benzenediacetaldehyde, Terminal Alkyne | Optimized conditions | 2,6-Dibromo-1,5-bis(4-ethylphenyl)phenanthrene |

Annulative π-Extension (APEX) Strategies for Extended Aromatic Systems

Annulative π-extension (APEX) has emerged as a powerful synthetic tool for the construction of large, polycyclic aromatic hydrocarbons (PAHs) and nanographenes. researchgate.netbohrium.com This methodology allows for the direct fusion of aromatic rings onto existing aromatic systems in a single step, providing rapid access to complex π-extended structures. researchgate.net

While direct examples focusing solely on this compound are not prevalent in the reviewed literature, the use of substituted phenanthrenes, such as 2,7-di-tert-butylphenanthrene, as substrates in APEX reactions demonstrates the utility of this strategy for building larger, functionalized aromatic systems. nii.ac.jp The tert-butyl groups in these precursors serve to enhance solubility and influence the solid-state packing of the resulting extended aromatic compounds.

In one example of a double APEX reaction, 2,7-di-tert-butylphenanthrene is reacted with a bis-silicon-bridged p-terphenyl (B122091) in the presence of a palladium catalyst to construct a dibenzodiphenanthroanthracene framework. nii.ac.jp This highlights the ability of the APEX reaction to create complex, multi-dimensional aromatic structures from appropriately substituted phenanthrene building blocks. nii.ac.jp

More recently, a sulfur-embedding APEX (thia-APEX) reaction has been developed to construct thiopyrylium-containing polycyclic aromatic compounds. rsc.org In this reaction, unfunctionalized aromatics, including 2,7-di-tert-butylphenanthrene, can be reacted with S-imidated ortho-arenoyl arenethiols to afford π-extended thiopyryliums. rsc.org These reactions showcase the versatility of the APEX concept in incorporating heteroatoms into extended aromatic systems, starting from functionalized phenanthrene derivatives. rsc.org

Reactivity and Mechanistic Studies of 3 Tert Butylphenanthrene and Its Derivatives

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic compounds. The regiochemical outcome of these reactions on substituted phenanthrenes is governed by a combination of electronic and steric effects of the substituent.

Substituent Effects on Reactivity

The tert-butyl group is an electron-donating group and, as such, an activator for electrophilic aromatic substitution. It directs incoming electrophiles to the ortho and para positions relative to its point of attachment. However, the considerable steric bulk of the tert-butyl group can significantly hinder substitution at the adjacent ortho positions.

In the context of phenanthrene (B1679779), the most reactive positions for electrophilic attack are generally the 9- and 10-positions, often referred to as the K-region. However, the addition of bromine to the 9,10-bond of phenanthrene is influenced by substituents on the aromatic rings. Studies on substituted phenanthrenes have shown that electron-donating groups can affect the free energy of this addition reaction. Specifically, the tert-butyl group at the 3-position is expected to influence the electron density across the phenanthrene system, potentially modulating the reactivity of the various positions towards electrophiles.

While specific experimental data on the electrophilic bromination of 3-tert-butylphenanthrene is not extensively documented, the principles of EAS on substituted aromatic rings allow for predictable outcomes. The electron-donating nature of the tert-butyl group at position 3 would activate the phenanthrene nucleus towards electrophilic attack. The directing effect would favor substitution at positions ortho (positions 2 and 4) and para (position 9, and by extension, the electronically similar position 10) to the tert-butyl group. However, the significant steric hindrance imposed by the tert-butyl group would likely disfavor substitution at the adjacent position 4. Therefore, electrophilic attack is anticipated to occur preferentially at the 2-, 9-, and 10-positions.

In the case of bromine addition to the 9,10-double bond, research on other substituted phenanthrenes has demonstrated that the tert-butyl group has an effect opposite to that of electron-withdrawing groups, increasing the free energy of bromine addition. researchgate.net This suggests a potential deactivation of the K-region towards this specific addition reaction, which may lead to substitution on the aromatic rings as a more favorable pathway.

The table below illustrates the directing effect of substituents in the electrophilic bromination of a related compound, tert-butylbenzene, highlighting the steric hindrance at the ortho position.

| Product | Percentage Yield |

| ortho-bromo-tert-butylbenzene | 16% |

| meta-bromo-tert-butylbenzene | 8% |

| para-bromo-tert-butylbenzene | 75% |

Table 1: Product distribution in the electrophilic nitration of tert-butylbenzene, which illustrates the steric hindrance of the tert-butyl group at the ortho position. A similar trend would be expected for bromination. docbrown.info

Oxidation Reactions and Product Rearrangements

The oxidation of polycyclic aromatic hydrocarbons like phenanthrene can lead to the formation of quinones, which are valuable synthetic intermediates. The presence of a tert-butyl group can influence the course of these oxidation reactions and the stability of the resulting products.

The oxidation of this compound, for instance with an oxidizing agent like chromium trioxide, is expected to yield this compound-9,10-quinone. The 9,10-positions of phenanthrene are particularly susceptible to oxidation to form the corresponding dione.

Hydrogenation and Saturation Studies

The catalytic hydrogenation of phenanthrene is a complex process that can yield a variety of partially and fully saturated products. The steric and electronic properties of substituents play a crucial role in the rate and selectivity of this reaction.

Influence of Steric Hindrance on Catalytic Hydrogenation

The catalytic hydrogenation of phenanthrene to perhydrophenanthrene, the fully saturated analogue, is a key reaction in the upgrading of heavy oil fractions. The nonlinear structure of phenanthrene presents a challenge for efficient hydrogenation. diva-portal.org The introduction of a bulky tert-butyl group at the 3-position is expected to introduce significant steric hindrance, thereby affecting the adsorption of the molecule onto the catalyst surface and influencing the reaction pathway.

Furthermore, the steric hindrance exerted by the tert-butyl group could influence the stereoselectivity of the hydrogenation, favoring the formation of specific stereoisomers of the hydrogenated products. Research on the hydrogenation of other sterically hindered aromatic compounds has demonstrated that the catalyst's ability to overcome this steric hindrance is crucial for achieving high conversion rates. frontiersin.org For instance, Ni/NiAlOₓ catalysts have been shown to be effective in the hydrogenation of octahydrophenanthrene, a key intermediate where steric hindrance is a significant factor. frontiersin.org

The table below presents typical reaction conditions for the hydrogenation of phenanthrene, which would be a starting point for investigating the hydrogenation of its tert-butylated derivative.

| Parameter | Value |

| Catalyst | Ni/NiAlOₓ |

| Temperature | 280 °C |

| Pressure (H₂) | 5.0 MPa |

| Weight Hourly Space Velocity (WHSV) | 52 h⁻¹ |

Table 2: Typical reaction conditions for the hydrogenation of phenanthrene over a Ni/NiAlOₓ catalyst. frontiersin.org

Cyclization and Annulation Reactions

The construction of larger polycyclic aromatic systems from phenanthrene derivatives through cyclization and annulation reactions is a powerful strategy in materials science. The regioselectivity of these reactions is of paramount importance.

K-Region Selectivity in Annulative π-Extension (APEX)

Annulative π-extension (APEX) is a modern synthetic method for the construction of larger, fused aromatic systems. A key aspect of the APEX reaction on phenanthrene and its derivatives is its selectivity for the K-region (the 9,10-bond).

Studies on the palladium-catalyzed APEX reaction of 2,7-di-tert-butylphenanthrene have demonstrated virtually complete K-region selectivity. This high selectivity is attributed to the more olefinic and less aromatic character of the K-region π-bond in phenanthrene. The reaction proceeds via a C-H activation mechanism, and computational studies have shown that the formation of the palladium complex at the K-region is both kinetically and thermodynamically favored.

It is highly probable that this compound would exhibit similar K-region selectivity in APEX reactions. The electronic influence of the tert-butyl group at the 3-position is not expected to override the intrinsic reactivity of the K-region. This makes APEX a predictable and powerful tool for the synthesis of well-defined, larger polycyclic aromatic hydrocarbons derived from this compound.

Role of Bulky Substituents in Directing π-Extension (e.g., preventing π-extensions at C1–C2, C2–C3, C3–C4 positions in thia-APEX reactions)

The strategic placement of bulky substituents on the phenanthrene framework plays a crucial role in governing the regioselectivity of annulative π-extension (APEX) reactions, which are powerful methods for constructing larger polycyclic aromatic hydrocarbons (PAHs). acs.orgnih.gov The steric hindrance imposed by these groups can effectively block certain reaction pathways, thereby directing the π-extension to specific, less sterically encumbered sites. This is particularly evident in the thia-APEX reaction, a process that fuses a benzodithiine ring onto an aromatic substrate in a single step. rsc.orgresearchgate.net

Research into the thia-APEX reaction of substituted phenanthrenes has demonstrated the significant influence of bulky tert-butyl groups on the reaction's outcome. rsc.org While the K-region (the C9 and C10 positions) of phenanthrene is generally the preferred site for such reactions, the presence of bulky substituents can enhance this selectivity by sterically shielding other potential reaction sites. rsc.org

For instance, the thia-APEX reaction of unsubstituted phenanthrene results in the formation of the corresponding thianthrene (B1682798) derivative through annulation at the K-region. However, the yield of this product is modest, suggesting that competing π-extension reactions may occur at other positions on the phenanthrene core, such as the C1–C2, C2–C3, and C3–C4 bonds, or that multi-thia-APEX reactions take place. rsc.org

In stark contrast, when 2,7-di-tert-butylphenanthrene is subjected to the same thia-APEX reaction conditions, a significantly higher yield of the corresponding dibenzothianthrene product is observed. rsc.org This enhanced efficiency and selectivity are attributed to the steric bulk of the tert-butyl groups. These groups effectively obstruct the approach of the reacting species to the more peripheral positions of the phenanthrene molecule. Consequently, the π-extension is predominantly directed to the electronically favorable and sterically accessible K-region, and undesirable side reactions at positions like C1–C2, C2–C3, and C3–C4 are suppressed. rsc.org

The directing effect of these bulky substituents is a key synthetic strategy. It allows for the precise construction of more complex and well-defined π-extended aromatic systems by minimizing the formation of regioisomers and other byproducts. rsc.org This control over regioselectivity is essential for synthesizing materials with specific electronic and photophysical properties. researchgate.netresearchgate.net

| Substrate | Product | Yield (%) | Key Observation |

|---|---|---|---|

| Phenanthrene | Thianthrene derivative (annulation at K-region) | 21 | Moderate yield suggests competing reactions at other positions. |

| 2,7-Di-tert-butylphenanthrene | Dibenzothianthrene derivative (annulation at K-region) | 87 | High yield indicates that the bulky tert-butyl groups prevent π-extensions at other sites, directing the reaction to the K-region. |

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. For 3-tert-butylphenanthrene, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced multidimensional techniques, are essential for complete spectral assignment.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenanthrene (B1679779) core and the aliphatic protons of the tert-butyl group. The tert-butyl group, containing nine chemically equivalent protons, will produce a sharp, intense singlet. nih.gov Its chemical shift is anticipated in the upfield region of the aromatic spectrum, typically around 1.3-1.5 ppm, due to the shielding effect of the sp³-hybridized carbon to which they are attached.

The aromatic region (typically 7.0-9.0 ppm) will be complex due to the nine protons on the phenanthrene skeleton. The substitution at the C3 position breaks the symmetry of the parent phenanthrene molecule, making all nine aromatic protons chemically distinct. The protons closest to the bulky tert-butyl group, specifically H-2 and H-4, are expected to be the most affected. The H-4 proton, being in a sterically hindered "bay region," will likely appear as a doublet shifted significantly downfield due to steric compression and anisotropic effects. The remaining aromatic protons will appear as a series of doublets, triplets, and multiplets, with their specific chemical shifts and coupling constants determined by their position relative to the substituent and each other.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-1, H-8 | ~ 7.8 - 8.2 | d |

| H-2 | ~ 7.5 - 7.7 | d |

| H-4 | ~ 8.5 - 8.9 | d |

| H-5, H-6 | ~ 7.6 - 7.9 | m |

| H-7 | ~ 7.6 - 7.9 | m |

| H-9, H-10 | ~ 7.7 - 8.0 | d |

| -C(CH₃)₃ | ~ 1.4 | s |

Advanced Multidimensional NMR Techniques

To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would be used to trace the connectivity of the aromatic protons around each ring of the phenanthrene core, identifying adjacent protons. researchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. chemicalbook.com It allows for the definitive assignment of each aromatic carbon that bears a proton by correlating it to its attached, and previously assigned, proton.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most crucial experiments for this molecule. It shows correlations between protons and carbons over two or three bonds. chemicalbook.com Critically, it would show a correlation from the singlet of the tert-butyl protons to the C-3 carbon of the phenanthrene ring, as well as to the C-2 and C-4 carbons, thus confirming the substitution position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, regardless of whether they are bonded. A NOESY spectrum would show a correlation between the tert-butyl protons and the aromatic proton at the C-4 position, providing further confirmation of the substituent's location.

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound, the molecular formula is C₂₂H₂₀.

Calculated Exact Mass: 284.15650 u

The primary fragmentation pathway for tert-butylated aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da) to form a very stable tertiary carbocation. This would result in a prominent peak at m/z 269.1326. Another expected fragmentation is the loss of the entire tert-butyl radical (•C(CH₃)₃, 57 Da), leading to a peak corresponding to the phenanthrene cation at m/z 227.0857. The molecular ion peak [M]⁺• at m/z 284.1565 would also be expected to be clearly visible.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (calculated) | Identity |

|---|---|

| 284.1565 | [M]⁺• |

| 269.1330 | [M - CH₃]⁺ |

| 227.0857 | [M - C₄H₉]⁺ |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by absorptions corresponding to the aromatic phenanthrene core and the aliphatic tert-butyl group.

The key expected absorption bands include:

Aromatic C-H Stretch: A group of sharp bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

Aliphatic C-H Stretch: Strong, sharp bands just below 3000 cm⁻¹ (typically 2970-2870 cm⁻¹) corresponding to the C-H bonds of the tert-butyl group. researchgate.net

Aromatic C=C Stretch: Several medium to weak bands in the 1620-1450 cm⁻¹ region, characteristic of the polycyclic aromatic system.

C-H Bending: Out-of-plane (OOP) C-H bending vibrations in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic ring. The specific pattern for 3-substituted phenanthrene would provide confirmatory evidence for the structure.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2970 - 2870 | C-H Stretch | tert-Butyl |

| 1620 - 1450 | C=C Stretch | Aromatic Ring |

| 900 - 675 | C-H Bend (OOP) | Aromatic |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

The electronic absorption spectra of phenanthrene and its derivatives are characterized by distinct bands in the ultraviolet-visible region, which arise from π → π* electronic transitions within the aromatic system. The substitution of a tert-butyl group at the 3-position of the phenanthrene core influences the electronic properties and, consequently, the UV-Vis spectrum.

Studies on various phenanthrene derivatives have shown that the electronic spectra typically exhibit several intense absorption bands. researchgate.net The position and intensity of these bands are sensitive to the nature and position of the substituents on the phenanthrene rings. For instance, the absorption spectra of a series of new fluorophenanthrene derivatives show three strong bands located between 250 and 275 nm, with molar absorptivity (ε) values ranging from approximately 69,200 to 93,900 M⁻¹·cm⁻¹. researchgate.net These are followed by several less intense bands extending up to 380 nm. researchgate.net

The introduction of substituents can cause a shift in the absorption maxima (λmax). For example, a study on phenanthrenone (B8515091) derivatives revealed that a methylene (B1212753) group, which disrupts conjugation, leads to a blueshift (shift to shorter wavelength), while an electron-donating hydroxyl group causes a redshift (shift to longer wavelength). rsc.org Given that the tert-butyl group is an electron-donating alkyl group, it is expected to cause a slight redshift in the absorption bands of this compound compared to the parent phenanthrene molecule.

The electronic spectra of phenanthrene derivatives have been found to be complex, and their interpretation is not always straightforwardly explained by simple models like the free electron model (FEM). capes.gov.broup.com More sophisticated approaches, such as Self-Consistent Field-Molecular Orbital-Configuration Interaction (SCF-MO-CI) calculations, have been employed to understand the complex configuration interactions that influence the electronic transitions. capes.gov.broup.com

Table 1: Typical UV-Vis Absorption Bands for Phenanthrene Derivatives

| Wavelength Range (nm) | Molar Absorptivity (ε) (M⁻¹·cm⁻¹) | Transition Type |

|---|---|---|

| 250 - 275 | ~ 69,200 - 93,900 | π → π* |

X-ray Crystallography for Solid-State Structure Determination

Ni(3-tert-butyl-salophen) complex:

N-butylphenanthrene 9,10-imine:

The structure of phenanthrene-9,10-imine provides a model for understanding the core structure of N-substituted derivatives. fda.gov This molecule has the molecular formula C₁₄H₁₁N. fda.gov The imine bridge across the 9 and 10 positions of the phenanthrene skeleton creates a strained three-membered ring fused to the aromatic system. The introduction of a butyl group on the nitrogen atom would further influence the crystal packing due to the flexibility and steric bulk of the alkyl chain. X-ray diffraction studies on such imine derivatives are essential for elucidating the precise bond lengths, bond angles, and conformational preferences of the molecule in the solid state. researchgate.net

Table 2: Representative Crystallographic Data for Related Compounds

| Compound | Formula | Crystal System | Space Group |

|---|---|---|---|

| A Ni(II)-Salophen Complex | C₂₄H₂₄N₂NiO₂ | Monoclinic | P2₁/n |

Computational and Theoretical Investigations of this compound Remain Largely Unexplored

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical analysis of the specific chemical compound This compound . While extensive computational studies have been conducted on the parent molecule, phenanthrene, and various other derivatives, specific quantum chemical calculations, reaction pathway elucidations, and electronic structure predictions for the 3-tert-butyl substituted variant are not present in the surveyed research.

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are standard techniques for investigating molecular geometries, energies, and electronic properties. For instance, DFT studies on phenanthrene have explored its structure, vibrational spectra, and adsorption properties. researchgate.netresearchgate.net Similarly, research on phenanthrene derivatives has utilized DFT to understand optoelectronic properties and reaction mechanisms, such as degradation pathways involving OH radicals. spast.orgkoreascience.kr

However, the influence of the tert-butyl group at the 3-position of the phenanthrene core—which would significantly impact its steric and electronic properties—has not been the subject of dedicated computational investigation in the available literature. Consequently, detailed data for this compound corresponding to the following specific areas of computational analysis is not available:

Quantum Chemical Calculations: No specific published data was found for DFT or MP2 analyses of this compound, which would provide insights into its optimized geometry and energetic profile.

Reaction Pathway Elucidation: There are no located studies detailing transition state analyses, barrier height determinations, or Intrinsic Reaction Coordinate (IRC) computations for reactions involving this compound.

Electronic Structure and Reactivity Predictions: A detailed analysis of the frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and specific reactivity predictions for this compound is absent from the literature reviewed.

While general principles of computational chemistry could be used to estimate the properties of this compound, a scientifically accurate article with detailed research findings and data tables, as requested, cannot be generated without specific studies on this molecule. The scientific community has yet to publish dedicated computational research on this particular phenanthrene derivative.

Computational and Theoretical Investigations

Electronic Structure and Reactivity Predictions

Influence of Substituents on Electron Distribution and Reactivity

The introduction of substituents onto the phenanthrene (B1679779) skeleton significantly alters its electronic properties and chemical reactivity. The tert-butyl group, as a substituent, primarily exerts its influence through a combination of inductive effects and hyperconjugation. Generally, alkyl groups like tert-butyl are considered weak electron-donating groups. stackexchange.com This electron-donating nature increases the electron density of the aromatic ring, thereby activating it towards electrophilic substitution compared to unsubstituted benzene (B151609).

The tert-butyl group directs incoming electrophiles to the ortho and para positions. stackexchange.com However, the sheer size of the tert-butyl group introduces considerable steric hindrance, which can impede substitution at the adjacent ortho positions. youtube.com Consequently, electrophilic substitution on a compound like 3-tert-butylphenanthrene would be expected to favor the para position and the electronically favored positions on the other rings of the phenanthrene system, provided they are not sterically encumbered. For instance, in the nitration of t-butylbenzene, the product distribution heavily favors the para isomer (79.5%) over the ortho (12%) and meta (8.5%) isomers, underscoring the interplay between electronic directing effects and steric hindrance. stackexchange.com

Computational studies on related polycyclic aromatic hydrocarbons (PAHs) have further elucidated these electronic effects. Density Functional Theory (DFT) calculations on tetrathiafulvalene-tetraazapyrene triads showed that the introduction of tert-butyl groups raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO) by approximately 0.21 eV. nih.gov This effect is attributed to the hyperconjugation and electrostatic destabilization from the tert-butyl groups. nih.gov Studies on phenanthrene itself have shown that the delocalization of charge from cationic substituents varies depending on the position on the phenanthrene ring, highlighting the nuanced electronic landscape of the molecule. rsc.org

Conformational Analysis and Atropisomerism Studies

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, where the steric barrier is high enough to allow for the isolation of individual rotamers. wikipedia.org In phenanthrene derivatives, particularly those with bulky substituents in sterically crowded positions like the 4 and 5 positions, the molecule can be forced into stable, non-planar chiral conformations. rsc.orgulisboa.pt This phenomenon is a direct consequence of the steric strain imposed by the large substituents, which prevents free rotation around the bonds connecting them to the phenanthrene core. ulisboa.pt

The stability of atropisomers is defined by the energy barrier to rotation around the restricted bond. For atropisomers to be stable and isolable at a given temperature, this rotational barrier must be sufficiently high. A commonly cited benchmark is an energy barrier of at least 93 kJ/mol (22 kcal/mol) at 300 K, which corresponds to a half-life for interconversion of at least 1000 seconds. wikipedia.org

Computational and experimental methods, such as nuclear magnetic resonance (NMR) spectroscopy, have been employed to study the conformational changes and determine the activation parameters for the inversion process in hindered phenanthrenes. rsc.org For example, studies on 4,5-disubstituted phenanthrenes have shown that these molecules exist in chiral, non-planar conformations. The interconversion between these enantiomeric conformations can be monitored by NMR, allowing for the calculation of the energy barrier to inversion. rsc.org These investigations have revealed that the size and nature of the substituent directly impact the magnitude of this barrier; for instance, an acetoxymethyl group was found to be more effective than an alkoxycarbonyl group at preventing the phenanthrene system from achieving planarity. rsc.org

The introduction of exceptionally bulky substituents can cause significant physical distortion of the phenanthrene aromatic system. A prime example of this is seen in phenanthrenes functionalized with o-carborane (B102288), an icosahedral boron cluster. nih.govd-nb.infoox.ac.uk When an o-carborane cage is substituted into the most sterically hindered positions of phenanthrene, the resulting molecule exhibits extreme structural deformation. nih.govd-nb.info

X-ray crystallography of these compounds reveals that the phenanthrene ring system is severely distorted. d-nb.info This distortion can be quantified using aromatic deformation parameters. Studies on o-carborane-functionalized phenanthrene have reported some of the highest aromatic deformation parameters observed for any carborane compound. nih.govox.ac.uk Furthermore, this steric strain leads to unusually elongated carbon-carbon bond lengths between the carborane cage and the aromatic ring. d-nb.inforesearchgate.net Density functional theory (DFT) computational studies corroborate these findings, showing a significant increase in potential energy as the carborane group rotates away from its ground-state geometry, confirming the high rotational barrier. d-nb.info

Below is a table summarizing the aromatic deformation parameters and the carboranyl C-C bond length for an o-carborane functionalized phenanthrene (Compound 1) and a related benzo(k)tetraphene (Compound 2) for comparison.

| Compound | Aromatic Deformation Parameter (Å) | Carboranyl C-C Bond Length (Å) |

|---|---|---|

| 1 (o-Carborane Phenanthrene) | 0.311 | 1.758 |

| 2 (o-Carborane Benzo(k)tetraphene) | 0.435 | 1.767 |

Data derived from studies on highly deformed o-carborane functionalized polycyclic aromatics. d-nb.info

Advanced Materials and Supramolecular Chemistry Applications

Organic Electronics and Semiconducting Materials

Phenanthrene (B1679779) and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered interest as organic semiconductors. rsc.org Their rigid, planar structure facilitates π-π stacking, which is essential for charge transport in electronic devices. The introduction of substituents, such as the tert-butyl group, can be used to tune the electronic properties and improve the processability of these materials. mdpi.comsigmaaldrich.com While many complex phenanthrene derivatives are investigated, the foundational properties of substituted phenanthrenes are relevant to the field. researchgate.net

The phenanthrene skeleton is utilized in materials designed for organic electroluminescent devices (OLEDs). google.com Functionalization of the phenanthrene core is a key strategy to modulate the emission color and efficiency of these devices. For instance, different substitution patterns on the phenanthrene ring can shift the emission from blue to other parts of the spectrum. google.com

In the broader context of organic semiconductors, tert-butyl groups are known to improve the stability and performance of materials used in Organic Field-Effect Transistors (OFETs). mdpi.com The bulky nature of the tert-butyl group can prevent overly close packing of molecules, which can be detrimental, while still allowing for effective charge transport. This substituent can also significantly enhance the solubility of the semiconductor in organic solvents, which is a major advantage for solution-based fabrication techniques like printing. mdpi.com Although research often focuses on larger, more complex molecules, the principles apply to simpler substituted PAHs like 3-tert-butylphenanthrene, which can serve as a fundamental component or starting material for more elaborate semiconductor designs. proquest.comresearchgate.net

| Device Type | Role of Phenanthrene Core | Potential Influence of Tert-butyl Group |

| OFETs | Provides a rigid, conjugated core for charge transport. | Enhances solubility for solution processing; modifies molecular packing to improve device stability. mdpi.com |

| OLEDs | Acts as a blue-emitting luminophore or a host material for other emitters. google.comnih.gov | Can tune electronic properties and influence film morphology, affecting device efficiency and lifetime. |

| Solar Cells | Can be used as a component in donor or acceptor materials due to its electron-rich nature. | Improves processability and may influence the morphology of the active layer blend. |

Luminescent Materials

Phenanthrene derivatives are well-known for their fluorescent properties. wikipedia.org The specific photophysical behavior can be extensively modified through chemical substitution, leading to materials with tailored luminescent characteristics for various applications.

Intramolecular Charge-Transfer (ICT): In molecules designed with electron-donating and electron-accepting parts, excitation with light can cause a significant shift of electron density from the donor to the acceptor, forming an ICT state. nih.govrsc.org This process is highly sensitive to the surrounding environment, leading to applications in chemical sensing. nih.gov Phenanthrene can act as the core π-system in such donor-acceptor molecules, where its electronic properties are modulated by the attached functional groups to facilitate charge transfer upon excitation. researchgate.netnih.gov

Aggregation-Induced Emission (AIE): AIE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. wikipedia.org This effect is contrary to the common aggregation-caused quenching seen in many traditional dyes. The mechanism is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which closes non-radiative decay pathways and enhances radiative emission. mdpi.com Phenanthrene derivatives have been specifically designed to exhibit AIE. For example, attaching molecular rotors like tetraphenylethene to a phenanthrene core results in compounds that are non-emissive in good solvents but show strong fluorescence in aggregates. mdpi.com Similarly, phenanthroimidazole derivatives can be engineered to be AIE-active. nih.govrsc.org The presence of bulky substituents, like a tert-butyl group, can sterically enforce a twisted conformation that promotes the AIE effect by inhibiting close π-π stacking and restricting molecular motion in the solid state.

| Photophysical Phenomenon | Description | Relevance of Substituted Phenanthrenes |

| ICT | Light-induced electron density shift from a donor to an acceptor part of a molecule. nih.gov | The phenanthrene ring can be part of the conjugated system that connects donor and acceptor groups. researchgate.net |

| AIE | Enhanced fluorescence emission in the aggregated or solid state due to restricted intramolecular motion. wikipedia.org | Phenanthrene derivatives with attached rotors (e.g., tetraphenylethene) show strong AIE activity. mdpi.com |

An excimer, or "excited dimer," is a short-lived dimeric species formed when an excited-state molecule interacts with a ground-state molecule of the same kind. Excimers are characterized by a broad, structureless, and red-shifted emission band compared to the emission of the isolated molecule (monomer). This phenomenon is highly dependent on the concentration and the spatial arrangement of the molecules. The formation of excimer states has been observed and studied in glassy phenanthrene, where the close proximity of molecules allows for this interaction. azregents.edu The spatial stacking of phenanthrene units, whether in a glassy state or covalently linked in an oligomer, can significantly alter the photophysical properties, leading to changes in fluorescence and phosphorescence spectra. rsc.org

Nanomaterials and Carbon Nanostructures

Polycyclic aromatic hydrocarbons like phenanthrene are fundamental building blocks for the "bottom-up" synthesis of larger, atomically precise carbon nanostructures, such as nanographenes. proquest.comnih.gov These materials are of immense interest for next-generation electronics and materials science. proquest.comlibretexts.orgpremierscience.com

Annulative π-extension (APEX) is a powerful synthetic strategy that extends the π-system of an aromatic template in a single step. nih.govacs.org This method allows for the programmed synthesis of complex nanographenes from simpler PAHs. nih.gov

The phenanthrene molecule has a specific site known as the "K-region" (the C9-C10 double bond), which is particularly reactive and olefinic in character. This region can undergo selective annulative π-extension reactions. nih.gov Using a palladium catalyst system, phenanthrene or its derivatives can react with π-extending agents (like silicon-bridged aromatics) to build new fused rings precisely at the K-region. nih.govnagoya-u.ac.jp This K-region selective APEX reaction provides a direct and efficient route to construct larger and more complex nanographene structures. nih.govacs.org A substituted starting material like this compound would thus yield a nanographene structure bearing a tert-butyl group, allowing for fine-tuning of the final product's solubility and solid-state packing. rsc.org Other annulation methods, such as alkyne benzannulation, also use phenanthrene derivatives as precursors to build π-extended systems. researchgate.netnih.gov

| Annulation Strategy | Description | Application to Phenanthrene |

| K-region APEX | A palladium-catalyzed reaction that selectively adds a new aromatic ring system across the K-region of a PAH. nih.gov | Phenanthrene is used as a template, with the reaction occurring at the C9-C10 bond to create larger nanographenes. nih.govnagoya-u.ac.jp |

| Alkyne Benzannulation | A reaction that constructs a new benzene (B151609) ring through the cyclization of precursors containing alkyne functional groups. nih.gov | Diyne-substituted phenanthrene derivatives can undergo intramolecular or intermolecular cyclizations to form extended PAHs. proquest.comnih.gov |

Model Systems in Complex Mixture Analysis

In the intricate world of petrochemistry, understanding the behavior of complex mixtures like crude oil is of paramount importance for efficient extraction, transportation, and refining processes. One of the most challenging components of crude oil is asphaltenes, which are known for their tendency to aggregate and precipitate, leading to significant operational problems. To unravel the mechanisms behind asphaltene aggregation, researchers often turn to model systems. These simplified systems utilize specific, well-characterized molecules to mimic the behavior of the more complex and heterogeneous asphaltene fractions. Substituted aromatic compounds are particularly valuable in this regard, offering insights into the fundamental interactions that govern asphaltene stability.

Asphaltene Component Modeling and Aggregation Studies Utilizing Substituted Aromatic Compounds

Asphaltenes are a solubility class of compounds found in crude oil, defined as the fraction that is insoluble in n-alkanes (like n-heptane) but soluble in aromatic solvents (like toluene). Structurally, asphaltenes are complex molecules composed of polycyclic aromatic hydrocarbon (PAH) cores, which can be substituted with alkyl chains and contain heteroatoms such as nitrogen, oxygen, and sulfur. The aggregation of asphaltenes is primarily driven by non-covalent interactions, including π-π stacking between the aromatic cores, hydrogen bonding, and van der Waals forces involving the aliphatic chains.

To better understand these interactions, scientists employ model compounds that represent the key structural motifs of asphaltenes. Substituted aromatic compounds, particularly those with a polycyclic aromatic core and alkyl substituents, serve as excellent candidates for these studies. The systematic variation of the aromatic core and the nature and position of the substituents allows for a detailed investigation of their influence on aggregation behavior.

While direct studies specifically employing "this compound" as a model for asphaltene aggregation are not extensively documented in publicly available literature, the principles of using substituted PAHs are well-established. Alkylphenanthrenes are naturally occurring components of crude oil and their behavior can provide valuable clues to the aggregation of more complex asphaltene molecules. The tert-butyl group, being a bulky and non-polar substituent, can be used to probe steric effects on the π-π stacking of the phenanthrene cores.

Table 1: Properties of Representative Model Compounds for Asphaltene Studies

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Aromatic Core | Substituent | Key Feature for Aggregation Studies |

| Phenanthrene | C₁₄H₁₀ | 178.23 | Phenanthrene | None | Baseline for π-π stacking of the core |

| 3-Methylphenanthrene | C₁₅H₁₂ | 192.26 | Phenanthrene | Methyl | Effect of small alkyl substitution |

| This compound | C₁₈H₁₈ | 234.34 | Phenanthrene | Tert-butyl | Steric hindrance from a bulky alkyl group |

| Pyrene | C₁₆H₁₀ | 202.25 | Pyrene | None | Larger aromatic core for enhanced π-π stacking |

By studying the aggregation of compounds like this compound in various solvents, researchers can gain insights into how the presence of bulky alkyl groups on an aromatic core influences the thermodynamics and kinetics of asphaltene aggregation. Techniques such as vapor pressure osmometry (VPO), small-angle neutron scattering (SANS), and molecular dynamics (MD) simulations can be employed to determine the critical aggregation concentration, aggregate size, and geometry. This knowledge is crucial for developing effective strategies to prevent or mitigate asphaltene deposition in oil production and processing facilities.

Modified Nucleic Acid Components

The modification of nucleic acid components, such as the bases of DNA and RNA, with exotic molecules has opened up new avenues in molecular biology and biotechnology. These modifications can introduce novel functionalities, such as fluorescence, or alter the structural and hybridization properties of nucleic acids. Bulky aromatic substituents, in particular, have been explored for their potential in creating molecular probes, constructing novel DNA-based materials, and investigating the fundamental processes of DNA replication and repair.

Research on Thymine Derivatives with Bulky Aromatic Substituents for Molecular Biology Applications

Thymine, one of the four nucleobases in DNA, is a common target for chemical modification due to its C5 position being amenable to the attachment of various functional groups without disrupting the Watson-Crick base pairing with adenine. The introduction of bulky aromatic substituents, such as phenanthrene, at this position can impart unique properties to the resulting DNA.

Research in this area has focused on the synthesis and characterization of thymine derivatives bearing large aromatic moieties. For instance, the synthesis of deoxynucleosides carrying a phenanthrenyl group as a "base" analogue has been reported. nih.gov These modified nucleosides can be incorporated into synthetic DNA oligonucleotides using standard phosphoramidite chemistry.

One of the key applications of these bulky aromatic-substituted thymine derivatives is as fluorescent probes for studying DNA structure and dynamics. nih.gov Phenanthrene, for example, is a fluorescent molecule, and its emission properties can be sensitive to its local environment within the DNA duplex. Changes in fluorescence intensity or wavelength upon DNA hybridization, protein binding, or conformational changes can provide valuable information about these processes. The phenanthrene-containing oligonucleotides have been shown to exhibit intense fluorescence emission, making them suitable for such applications. nih.gov

Table 2: Spectroscopic Properties of a Phenanthrene-Modified DNA Oligonucleotide

| Modified Oligonucleotide Sequence | Excitation Wavelength (nm) | Emission Maximum (nm) | Relative Fluorescence Intensity |

| 5'-d(CGC-X -GCG)-3' (X = Phenanthrenyl-deoxyriboside) | 280 | 370 | High |

Data are illustrative and based on typical values reported for phenanthrene fluorescence in a DNA context. nih.gov

Furthermore, the incorporation of bulky aromatic groups can influence the stability and conformation of the DNA duplex. The large, hydrophobic surface of the aromatic substituent can engage in stacking interactions with adjacent base pairs, potentially stabilizing the duplex. However, the steric bulk can also cause local distortions in the DNA structure. These structural perturbations can be exploited in the design of DNA-based nanomaterials and in studies aimed at understanding how DNA-processing enzymes recognize and interact with damaged or modified DNA.

The construction of vectors containing these modified bases could enable in vivo studies of their effects on DNA replication and transcription. Moreover, the unique spectroscopic signatures of these aromatic substituents could be harnessed for the development of novel DNA and RNA detection methods, offering an alternative to traditional labeling techniques.

Emerging Research Directions and Future Prospects

Development of Novel Synthetic Methodologies for Sterically Hindered Phenanthrenes

The synthesis of phenanthrenes with bulky substituents like the tert-butyl group presents a considerable challenge to traditional synthetic methods. Consequently, a significant area of research is dedicated to creating new, efficient, and regioselective synthetic strategies.

Recent advancements have focused on metal-catalyzed reactions, which offer high yields and step economy. benthamdirect.com Transition-metal-catalyzed C-H bond activation and Heck reactions are prominent strategies for synthesizing decorated π-conjugated polycyclic aromatic hydrocarbons like phenanthrene (B1679779) derivatives. benthamdirect.com Another innovative approach involves an acid-catalyzed bisannulation reaction. For instance, the reaction of benzenediacetaldehydes with alkynes in the presence of a catalyst like B(C₆F₅)₃ has proven effective for creating sterically hindered 4,5-diarylphenanthrenes. rsc.orgnih.gov This method can also be adapted to produce other substitution patterns, such as 1,5- and 1,8-disubstituted phenanthrenes. rsc.org

Furthermore, cycloaddition and annulation strategies are powerful tools for building molecular complexity. researchgate.net A notable development is the palladium-catalyzed decarbonylative [4+2] cyclization of carboxylic acids with terminal alkynes, which proceeds through a sequential C-C/C-H bond activation. researchgate.net These modern methods are crucial for overcoming the steric challenges posed by bulky groups and enabling the synthesis of a wider variety of functionalized phenanthrene derivatives.

| Synthetic Strategy | Key Features | Example Application |

| Metal-Catalyzed C-H Activation | High step economy, use of non-prefunctionalized substrates. benthamdirect.com | Synthesis of decorated π-conjugated polycyclic aromatic hydrocarbons. benthamdirect.com |

| Acid-Catalyzed Bisannulation | Good yields, excellent regioselectivity. rsc.orgnih.gov | Synthesis of sterically hindered 4,5-diarylphenanthrenes. rsc.orgnih.gov |

| Palladium-Catalyzed Cycloaddition | Site-selective, sequential C-C/C-H bond activation. researchgate.net | Synthesis of substituted naphthalenes and other polycyclic aromatics. researchgate.net |

Exploration of New Reactivity Patterns and Mechanistic Pathways Mediated by Steric Bulk

The steric hindrance introduced by the tert-butyl group in 3-tert-butylphenanthrene can dramatically alter the reactivity of the phenanthrene core. This influence opens up avenues for exploring novel reaction pathways and understanding complex mechanistic details.

For example, steric hindrance can dictate the outcome of a reaction by favoring one pathway over another. In a study involving a phenanthrene-extended phenazine (B1670421) dication, the presence of a hindered, easily oxidizable nucleophile led to the preferential reduction of the dication, whereas a smaller, less oxidizable nucleophile resulted in a ring contraction. nih.gov This demonstrates how steric bulk can be used to control chemical transformations, a concept with potential applications in the development of molecular switches. nih.gov

The introduction of bulky substituents can also influence the regioselectivity of reactions. In the C-H amination of arenes, the use of a sterically demanding triazene (B1217601) reagent can direct the amination to less hindered positions on the aromatic ring. acs.org Conversely, a less sterically demanding reagent can favor reaction at a more hindered but electronically richer site. acs.org Understanding these steric effects is crucial for designing selective syntheses of complex molecules.

Advanced Spectroscopic and Structural Characterization Techniques for Complex Derivatives

The complexity of sterically hindered phenanthrene derivatives necessitates the use of advanced analytical techniques for their thorough characterization. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable tools for elucidating the precise three-dimensional structure of these molecules.

For instance, X-ray diffraction was used to confirm the highly twisted π-system in a sterically hindered phenanthrene-extended phenazine dication, a direct consequence of the steric strain imposed by the substituents. nih.gov NMR spectroscopy is also critical in tracking reaction pathways, as demonstrated in a study where it was used to exclusively track the formation of a reduction product in the presence of a hindered nucleophile. nih.gov

Electronic spectroscopy, which examines how molecules interact with light, is another vital characterization method. Studies on various phenanthrene derivatives have shown that the position and nature of substituents can significantly affect their electronic spectra. capes.gov.br However, simple models like the free electron model are often insufficient to explain these effects, highlighting the need for more sophisticated computational approaches, such as Self-Consistent Field-Molecular Orbital-Configuration Interaction (SCF-MO-CI) calculations, to understand the complex electronic behavior of these molecules. capes.gov.br The development of novel fluorescent probes based on phenanthrene, such as those that exhibit both monomer and excimer emission, also relies heavily on detailed spectroscopic analysis to understand their sensing mechanisms. rsc.org

Computational Design and Prediction of Novel this compound-based Materials

Computational chemistry is becoming an increasingly powerful tool for designing and predicting the properties of new materials before they are synthesized in the lab. For complex molecules like this compound, computational methods can provide invaluable insights into their structure, electronics, and potential applications.

Approaches that combine kinetic Monte Carlo and molecular dynamics simulations can predict the three-dimensional arrangement of network polymers, taking into account factors like chemical reactivity and diffusivity. nih.gov This allows for the construction of structure-property relationships based on molecular descriptors, which can guide the synthesis of materials with tailored properties. nih.gov

For phenanthrene derivatives specifically, computational methods like SCF-MO-CI calculations have been used to explain discrepancies between observed electronic spectra and predictions from simpler models. capes.gov.br These calculations can account for complex configuration interactions that arise from substitution on the phenanthrene core. capes.gov.br By simulating the effects of the tert-butyl group on the electronic structure and geometry of the phenanthrene system, researchers can predict how this substitution will impact the material's properties, such as its fluorescence, conductivity, and reactivity. This predictive power accelerates the discovery of novel materials based on this compound for various applications.

Integration into Advanced Functional Materials and Nanotechnology

The unique properties conferred by the tert-butyl group make this compound and related compounds promising candidates for integration into advanced functional materials and nanotechnology. wiley.comscholar9.com The field of advanced functional materials focuses on developing materials with improved chemical and physical properties for a wide range of applications, from electronics to medicine. wiley.comresearchgate.net

The steric bulk of the tert-butyl group can be exploited to control the intermolecular packing of phenanthrene-based molecules in the solid state. This can be used to prevent aggregation-caused quenching of fluorescence, leading to more efficient organic light-emitting diodes (OLEDs). The hindered nature of these molecules can also be leveraged in the design of molecular switches and actuators, where a change in conformation, triggered by an external stimulus, leads to a change in properties. nih.gov

In nanotechnology, the precise structure of this compound can be used to construct well-defined nanoscale architectures. Its derivatives could serve as building blocks for molecular sensors, where the phenanthrene unit acts as a signaling component. For example, a phenanthrene-rhodamine dyad has been developed as a ratiometric fluorescent probe for pH measurements. rsc.org The continued exploration of such systems paves the way for the development of sophisticated devices for sensing, electronics, and beyond. nanogune.eu

Q & A

Basic Question: What are the recommended synthetic routes and characterization methods for 3-Tert-butylphenanthrene, and what challenges arise during purification?

Methodological Answer:

Synthesis of this compound typically involves Friedel-Crafts alkylation of phenanthrene using tert-butyl halides or alcohols in the presence of Lewis acids (e.g., AlCl₃). Challenges include steric hindrance from the bulky tert-butyl group, which reduces reaction efficiency and necessitates optimized temperature (e.g., 80–100°C) and solvent polarity (e.g., dichloromethane). Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradient) to separate byproducts, followed by recrystallization in ethanol. Characterization should combine H/C NMR to confirm substitution patterns and HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Basic Question: How can researchers detect and quantify this compound in environmental matrices?

Methodological Answer:

Environmental detection employs gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) using MRM transitions. Sample preparation involves solid-phase extraction (SPE) with C18 cartridges and elution using toluene. For quantification, isotope-labeled analogs (e.g., deuterated phenanthrene) are recommended as internal standards to correct for matrix effects. Detection limits range from 0.1–1 ng/L in water and 1–10 ng/g in soil, depending on interference from co-eluting polycyclic aromatic hydrocarbons (PAHs) .

Advanced Question: How should researchers address contradictions in reported toxicity data for this compound?

Methodological Answer:

Discrepancies in toxicity data (e.g., acute vs. chronic effects) may stem from variations in test organisms, exposure routes, or metabolite profiles. To resolve these, design comparative studies using standardized OECD guidelines (e.g., Test No. 203 for fish acute toxicity, Test No. 471 for mutagenicity). Include in vitro assays (e.g., Ames test with Salmonella strains TA98/TA100) to assess mutagenic potential and metabolomic profiling (via LC-HRMS) to identify reactive intermediates. Cross-validate findings with computational models (e.g., QSAR) to predict bioaccumulation and persistence .

Advanced Question: What experimental approaches are suitable for studying the environmental degradation pathways of this compound?

Methodological Answer:

Degradation studies should simulate natural conditions:

- Photolysis: Expose to UV light (λ = 254–365 nm) in aqueous solutions (e.g., TiO₂ catalyst) and monitor degradation via GC-MS. Major products include hydroxylated and quinone derivatives.

- Biodegradation: Use soil microcosms inoculated with PAH-degrading bacteria (e.g., Pseudomonas spp.) and track metabolite formation (e.g., cis-dihydrodiols) via H NMR.

- Hydrolysis: Test stability at pH 4–9 (50°C, 7 days) to assess hydrolytic cleavage of the tert-butyl group. Quantify residual compound using UPLC-PDA .

Advanced Question: How does the tert-butyl substituent influence the electronic and steric properties of phenanthrene in supramolecular interactions?

Methodological Answer:

The tert-butyl group increases steric bulk, reducing π-π stacking efficiency in host-guest systems (e.g., cyclodextrins or cucurbiturils). Characterize binding affinity via isothermal titration calorimetry (ITC) or fluorescence quenching. Computational modeling (DFT at B3LYP/6-31G* level) reveals electron-donating effects, which enhance stability in charge-transfer complexes (e.g., with tetracyanoquinodimethane). Compare with methyl- or phenyl-substituted phenanthrenes to isolate steric/electronic contributions .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Follow OSHA and EU-GHS/CLP guidelines:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods for synthesis/purification steps to avoid inhalation (Category 4 acute toxicity per SDS).

- Spill Management: Absorb with vermiculite, dispose as hazardous waste (EPA D003 code).

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical evaluation .

Advanced Question: What analytical challenges arise when distinguishing this compound from structural isomers, and how can they be mitigated?

Methodological Answer:

Isomeric interference (e.g., 4-Tert-butylphenanthrene) complicates analysis. Mitigation strategies include:

- Chromatographic Separation: Use a biphenyl-modified HPLC column (2.1 × 150 mm, 3 µm) with isocratic elution (acetonitrile:water 85:15).

- Mass Spectrometry: Employ high-resolution MS (Orbitrap, resolving power >50,000) to differentiate exact masses (e.g., m/z 245.1565 for C₁₈H₁₈ vs. 245.1568 for isomers).

- Nuclear Overhauser Effect (NOE) NMR: Irradiate tert-butyl protons to confirm spatial proximity to phenanthrene protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.